molecular formula C13H14N2O B11994809 (2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

(2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B11994809
M. Wt: 214.26 g/mol
InChI Key: PKYPQUFVPMYEAV-FMIVXFBMSA-N
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Description

2-(4-pyridinylmethylene)quinuclidin-3-one is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.269 g/mol . It is known for its unique structure, which includes a quinuclidine ring fused with a pyridine ring through a methylene bridge. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pyridinylmethylene)quinuclidin-3-one typically involves the condensation of quinuclidin-3-one with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for 2-(4-pyridinylmethylene)quinuclidin-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-pyridinylmethylene)quinuclidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinuclidine or pyridine rings.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

2-(4-pyridinylmethylene)quinuclidin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-pyridinylmethylene)quinuclidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, influencing processes like cell proliferation or apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-pyridinylmethylene)quinuclidin-3-ol
  • 2-(4-pyridinylmethylene)quinuclidin-3-amine
  • 2-(4-pyridinylmethylene)quinuclidin-3-thione

Uniqueness

2-(4-pyridinylmethylene)quinuclidin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C13H14N2O/c16-13-11-3-7-15(8-4-11)12(13)9-10-1-5-14-6-2-10/h1-2,5-6,9,11H,3-4,7-8H2/b12-9+

InChI Key

PKYPQUFVPMYEAV-FMIVXFBMSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=NC=C3

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=NC=C3

solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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